(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a pyridinylmethylene group, and a dimethylbenzyl ether moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyridinylmethylene Group: The pyridinylmethylene group can be introduced via a condensation reaction between the benzofuran core and a pyridine aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Dimethylbenzyl Ether Moiety: The final step involves the etherification of the benzofuran core with 2,5-dimethylbenzyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Molecular Targets: Potential targets may include enzymes, receptors, or ion channels that are involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific Z-configuration, which may confer distinct biological or chemical properties compared to its E-isomer or other structurally related compounds. This configuration can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall stability.
Properties
IUPAC Name |
(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-15-3-4-16(2)18(11-15)14-26-19-5-6-20-21(13-19)27-22(23(20)25)12-17-7-9-24-10-8-17/h3-13H,14H2,1-2H3/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSIZGOTALLDJD-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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